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Compound of Interest

Compound Name: IK-862

Cat. No.: B1674431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

IK-862 is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme

(TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). As a key enzyme in

the inflammatory cascade, TACE is responsible for the shedding of the pro-inflammatory

cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor to its

soluble, active form. By inhibiting TACE, IK-862 effectively blocks the release of TNF-α, a

critical mediator in a host of inflammatory diseases. This technical guide provides a

comprehensive overview of the chemical structure, properties, and biological activity of IK-862,

intended to support further research and drug development efforts.

Core Chemical Properties
IK-862 is a small molecule with the following fundamental properties:

Property Value

Molecular Formula C₂₅H₂₇N₃O₄

Molecular Weight 433.50 g/mol

CAS Number 478911-60-3

Chemical Structure and Nomenclature
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A definitive 2D chemical structure, IUPAC name, and a complete SMILES string for IK-862 are

not publicly available in the reviewed literature. Further investigation into proprietary databases

or direct contact with the originating researchers may be necessary to obtain this detailed

structural information.

Mechanism of Action and Signaling Pathway
IK-862 exerts its therapeutic effect through the selective inhibition of TACE. This action directly

impacts the TNF-α signaling pathway, a cornerstone of the inflammatory response.

TACE-Mediated TNF-α Release and Downstream Signaling:
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Figure 1: IK-862 Inhibition of the TACE Signaling Pathway. This diagram illustrates how IK-862
blocks the TACE-mediated cleavage of pro-TNF-α, thereby preventing the release of soluble

TNF-α and inhibiting downstream inflammatory and apoptotic signaling.

The inhibition of TACE by IK-862 leads to a reduction in circulating soluble TNF-α. This, in turn,

prevents the activation of TNF receptors (TNFR1 and TNFR2) on target cells, which would

otherwise trigger a cascade of intracellular signaling events. These events typically culminate in

the activation of transcription factors like NF-κB and AP-1, leading to the expression of a wide

range of pro-inflammatory genes, including other cytokines (e.g., IL-1, IL-6), chemokines, and

adhesion molecules that perpetuate the inflammatory response.

Experimental Protocols
Detailed experimental protocols for the evaluation of IK-862 are not widely published. However,

based on standard methodologies for assessing TACE inhibitors, the following experimental
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workflows can be proposed.

In Vitro TACE Inhibition Assay
This assay is designed to determine the direct inhibitory activity of IK-862 on recombinant

TACE.

Assay Preparation
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Figure 2: Workflow for an In Vitro TACE Inhibition Assay. This diagram outlines the key steps

for determining the half-maximal inhibitory concentration (IC₅₀) of IK-862 against TACE.

Methodology:

Reagent Preparation: Prepare solutions of recombinant human TACE, a fluorogenic peptide

substrate (e.g., a peptide containing the TACE cleavage site flanked by a fluorophore and a

quencher), and a dilution series of IK-862 in a suitable assay buffer.

Inhibitor Incubation: In a microplate, pre-incubate the recombinant TACE with varying

concentrations of IK-862 for a specified period to allow for inhibitor binding.

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to

each well.

Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate

reader. Cleavage of the substrate by TACE separates the fluorophore from the quencher,

resulting in an increase in fluorescence.

Data Analysis: Plot the rate of reaction against the concentration of IK-862 and fit the data to

a suitable dose-response curve to determine the IC₅₀ value, which represents the
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concentration of IK-862 required to inhibit TACE activity by 50%.

Cell-Based TNF-α Release Assay
This assay measures the ability of IK-862 to inhibit the release of TNF-α from stimulated cells.
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Figure 3: Workflow for a Cell-Based TNF-α Release Assay. This diagram shows the process for

evaluating the efficacy of IK-862 in a cellular context.

Methodology:

Cell Culture: Culture a suitable cell line, such as the human monocytic cell line THP-1, which

is known to produce TNF-α upon stimulation.

Compound Treatment: Pre-incubate the cells with a range of concentrations of IK-862 for a

defined period.

Cell Stimulation: Stimulate the cells with an agent known to induce TNF-α production and

release, such as lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).

Supernatant Collection: After an appropriate incubation time, collect the cell culture

supernatant.

TNF-α Quantification: Measure the concentration of soluble TNF-α in the supernatant using a

sensitive and specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Data Analysis: Plot the concentration of TNF-α against the concentration of IK-862 and

determine the EC₅₀ value, which is the concentration of the compound that causes a 50%

reduction in TNF-α release.
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Future Directions
The selective inhibition of TACE by IK-862 presents a promising therapeutic strategy for a

variety of inflammatory conditions. Further research is warranted to fully elucidate its

pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in

preclinical models of disease. The development of detailed synthetic routes and the acquisition

of high-resolution structural data will be crucial for advancing IK-862 or analogous compounds

through the drug development pipeline.

To cite this document: BenchChem. [IK-862: A Deep Dive into the Selective TACE Inhibitor].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674431#ik-862-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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